2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Overview
Description
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol It is characterized by a bicyclo[222]octane core structure with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available starting materials such as cyclohexanone.
Acetic Acid Introduction:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a primary alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The bicyclo[2.2.2]octane core provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid include:
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a similar bicyclo[2.2.2]octane core but differs in the position of the carboxylic acid group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound contains two carboxylic acid groups on the bicyclo[2.2.2]octane core, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMGRHYDWAQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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